molecular formula C15H32O B1208083 3,7,11-Trimethyl-1-dodecanol CAS No. 6750-34-1

3,7,11-Trimethyl-1-dodecanol

Cat. No.: B1208083
CAS No.: 6750-34-1
M. Wt: 228.41 g/mol
InChI Key: HDPUXESLSOZSIB-UHFFFAOYSA-N
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Description

3,7,11-Trimethyl-1-dodecanol (TMD) is a long-chain alcohol that has been used in a variety of applications in scientific research. It is a colorless liquid that is insoluble in water but soluble in most organic solvents. TMD is commonly used as a solvent, a reagent, and a surfactant in a variety of lab experiments. It is also used as a reference compound in studies of the properties of other compounds.

Scientific Research Applications

Oxidation Reactions

Trimethylammonium chlorochromate (TMACC), developed from trimethylamine, is an efficient chromium(VI) reagent for oxidizing alcohols to carbonyl compounds. It has been used to oxidize dodecanol, a compound related to 3,7,11-Trimethyl-1-dodecanol, to dodecanal in good yield without isomerization (Acharya & Rane, 1990).

Synthesis and Characterization

A study on the total synthesis of a compound related to this compound, specifically 3,7,11-trimethyl-10-oxo-dodecanoic acid, was performed, providing insights into the process and efficiency of synthesizing such compounds (Chu, 1996).

Renewable Sources and Environmental Applications

A dual-bed catalyst system has been used for the direct synthesis of dodecanol from methyl isobutyl ketone, a method that could potentially apply to the production of this compound. This process contributes to the development of renewable sources for compounds like dodecanol, which are used in the production of surfactants and detergents (Sheng et al., 2017).

Agricultural and Pest Control

Compounds similar to this compound have been evaluated for their effectiveness in controlling agricultural pests like the citrus mealybug. These studies focus on the application of insect growth regulators and their impact on pest populations (Staal, Nassar, & Martin, 1973).

Chemical Stability and Deactivation Studies

Research on the effect of trimethyl phosphate on Cu/Zn catalysts in the hydrogenation of dodecyl methyl ester to dodecanol reveals insights into the chemical stability and potential deactivation mechanisms of catalysts used in reactions involving similar compounds (Huang, Cao, & Wang, 2013).

Building Materials and Energy Storage

The incorporation of dodecanol into cement to create a novel composite phase change material for thermal energy storage in buildings is another significant application. This research could extend to the use of derivatives like this compound for similar purposes (Memon, Lo, Cui, & Barbhuiya, 2013).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

3,7,11-Trimethyl-1-dodecanol plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially affecting the synthesis and breakdown of fatty acids. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their function. This binding can result in either inhibition or activation of enzyme activity, depending on the context. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation. At high doses, it can have toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production .

Properties

IUPAC Name

3,7,11-trimethyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUXESLSOZSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880730
Record name 1-dodecanol, 3,7,11-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-34-1
Record name 3,7,11-Trimethyl-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrofarnesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-dodecanol, 3,7,11-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAHYDROFARNESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7,11-trimethyldodecan-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Farnesol (200 g) was dissolved in ethanol (1000 ml), added with platinum oxide (1 g) and stirred for 24 hours at room temperature under hydrogen atmosphere. After the completion of the reaction, insoluble material was removed by filtration through a Celite layer and the filtrate was concentrated under reduced pressure to obtain 3,7,11-trimethyldodecanol (195 g).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen in a 1 liter 3-neck flask equipped with mechanical stirring, Raney Nickel (Raney 2800, Aldrich, 30% slurry in water, 20.4 g) was suspended in ethanol (400 mL). A solution of farnesol (mixture of cis and trans isomers, 25.0 g), in ethanol (75 mL) was added dropwise with a gentle sweep of hydrogen through the reaction mixture, and the mixture was stirred under hydrogen for 144 hours. Hydrogen was then replaced by nitrogen, and under a positive pressure of nitrogen the suspension was filtered through a filter stick. The catalyst was suspended in a small volume of ethanol and the filtration was repeated. Finally the catalyst was suspended in water and the suspension was rejected. The ethanol filtrate was filtered again through celite and the filtrate was concentrated. After extractive work-up using toluene, the residue was distilled under vacuum. The desired product, by 112-115° C., was obtained as a colorless liquid, 22.76 g (88% yield). Mass spec: m/z 226 (M−2)+. Anal. Calcd for C15H32O: C, 78.88%; H, 14.12%. Found: C, 77.90%; H, 14.32%. No hydrocarbon was detected in the fore-run (0.28 g) or distillation residue (0.9 g). The alcohol product was converted to the corresponding bromide, without additional purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,11-Trimethyl-1-dodecanol
Reactant of Route 2
3,7,11-Trimethyl-1-dodecanol
Reactant of Route 3
3,7,11-Trimethyl-1-dodecanol
Reactant of Route 4
3,7,11-Trimethyl-1-dodecanol
Reactant of Route 5
3,7,11-Trimethyl-1-dodecanol
Reactant of Route 6
3,7,11-Trimethyl-1-dodecanol

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